Metformin hydrochloride

Übersicht

Beschreibung

Metforminhydrochlorid ist ein weit verbreitetes orales Antidiabetikum, das zur Klasse der Biguanide gehört. Es wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus verschrieben, insbesondere bei übergewichtigen und adipösen Personen. Metforminhydrochlorid wird auch off-label für Erkrankungen wie das polyzystische Ovarialsyndrom und das metabolische Syndrom eingesetzt. Es ist bekannt für seine Wirksamkeit bei der Senkung des Blutzuckerspiegels, ohne signifikante Gewichtszunahme zu verursachen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Metforminhydrochlorid wird aus Dicyandiamid und Dimethylaminhydrochlorid als Rohstoffen synthetisiert. Die Reaktion beinhaltet typischerweise das Erhitzen dieser Materialien in einem Lösungsmittel wie N,N-Dimethylacetamid oder Dimethylsulfoxid bei Temperaturen um 140 °C für 4-8 Stunden. Das Rohprodukt wird dann mit Ethanol umkristallisiert und der pH-Wert auf 5-6 eingestellt, um ein hochreines Produkt zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Herstellung von Metforminhydrochlorid ähnliche Schritte, jedoch in größerem Maßstab. Das Verfahren umfasst die Salifizierungsreaktion von Dimethylamin mit Salzsäure, gefolgt von einer Additionsreaktion mit Dicyandiamid in einem Lösungsmittel wie N,N-Dimethylformamid. Das Rohprodukt wird dann raffiniert, um eine hohe Reinheit zu erreichen. Diese Methode ist kostengünstig und für die großtechnische Produktion geeignet .

Chemische Reaktionsanalyse

Reaktionstypen: Metforminhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Oxidation durch Hydroxylradikale, die zur Bildung von Produkten wie einem kovalenten Dimer von Metformin, Hydroperoxid von Metformin, Methyl-Biguanid und 2-Amino-4-methylamino-1,3,5-Triazin führt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Metforminhydrochlorid verwendet werden, umfassen Oxidationsmittel wie Hydroxylradikale. Die Bedingungen für diese Reaktionen variieren, beinhalten aber oft kontrollierte Umgebungen, um sicherzustellen, dass die gewünschten Produkte gebildet werden.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus der Oxidation von Metforminhydrochlorid gebildet werden, gehören das kovalente Dimer von Metformin, Hydroperoxid von Metformin, Methyl-Biguanid und 2-Amino-4-methylamino-1,3,5-Triazin .

Analyse Chemischer Reaktionen

Types of Reactions: Metformin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation by hydroxyl radicals, leading to the formation of products such as a covalent dimer of metformin, hydroperoxide of metformin, methyl-biguanide, and 2-amino-4-methylamino-1,3,5-triazine .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydroxyl radicals. The conditions for these reactions vary but often involve controlled environments to ensure the desired products are formed.

Major Products Formed: The major products formed from the oxidation of this compound include the covalent dimer of metformin, hydroperoxide of metformin, methyl-biguanide, and 2-amino-4-methylamino-1,3,5-triazine .

Wissenschaftliche Forschungsanwendungen

Metforminhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es ausgiebig zur Behandlung von Typ-2-Diabetes mellitus und dem polyzystischen Ovarialsyndrom eingesetzt. Es hat auch Potenzial in der Krebstherapie, der Anti-Aging-Forschung, dem kardiovaskulären Schutz und der Hirnreparatur gezeigt . In der Chemie wird Metforminhydrochlorid auf seine Wechselwirkungen mit verschiedenen Metallen und sein Potenzial als Ligand in der Koordinationschemie untersucht . In der Biologie wird es verwendet, um Stoffwechselwege und Insulinsensitivität zu untersuchen.

Wirkmechanismus

Metforminhydrochlorid entfaltet seine Wirkung durch mehrere Mechanismen. Es wirkt hauptsächlich durch Reduzierung der hepatischen Glukoseproduktion und Steigerung der Insulinsensitivität. Es aktiviert den AMP-aktivierten Proteinkinase (AMPK)-Signalweg, der eine entscheidende Rolle im zellulären Energiestoffwechsel spielt. Zusätzlich inhibiert Metforminhydrochlorid die mitochondriale Glycerin-3-Phosphat-Dehydrogenase, was zu einer Reduktion der Glukoneogenese führt .

Wirkmechanismus

Metformin hydrochloride exerts its effects through multiple mechanisms. It primarily works by reducing hepatic glucose production and increasing insulin sensitivity. It activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Additionally, this compound inhibits mitochondrial glycerol-3-phosphate dehydrogenase, leading to a reduction in gluconeogenesis .

Vergleich Mit ähnlichen Verbindungen

Metforminhydrochlorid gehört zur Klasse der Biguanide, die andere ähnliche Verbindungen wie Phenformin und Buformin umfasst. Im Vergleich zu diesen Verbindungen wird Metforminhydrochlorid aufgrund seines geringeren Risikos für Laktazidose und seines besseren Sicherheitsprofils bevorzugt . Andere natürliche Alternativen zu Metformin sind Berberin, Zimt, Kurkuma, Myo-Inositol und N-Acetyl-Cystein .

Fazit

Metforminhydrochlorid ist eine vielseitige Verbindung mit bedeutenden Anwendungen in Medizin, Chemie und Biologie. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Werkzeug bei der Behandlung von Typ-2-Diabetes mellitus und anderen Erkrankungen. Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, und ihr Potenzial in der wissenschaftlichen Forschung unterstreichen ihre Bedeutung.

Biologische Aktivität

Metformin hydrochloride, a widely used medication for type 2 diabetes, has garnered attention not only for its glucose-lowering effects but also for its broader biological activities, including potential anticancer properties and effects on metabolic pathways. This article synthesizes current research findings, case studies, and clinical data to provide a comprehensive overview of the biological activity of metformin.

Metformin primarily acts by reducing hepatic glucose production and enhancing insulin sensitivity. The mechanisms underlying these effects are complex and multifaceted:

- AMPK Activation : Metformin activates AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism. This activation leads to decreased gluconeogenesis in the liver and increased glucose uptake in peripheral tissues .

- Mitochondrial Inhibition : Initially thought to inhibit mitochondrial complex I, recent studies indicate that metformin's action may involve inhibition of complex IV, affecting glycerol phosphate dehydrogenase activity, which ultimately reduces glucose production from non-carbohydrate sources .

- Redox State Modulation : Metformin alters cellular redox states, influencing various metabolic pathways. It has been shown to suppress heme production and prevent oxidation of heme proteins, which may play a role in its metabolic effects .

Clinical Efficacy

Metformin's efficacy in managing type 2 diabetes has been well-documented. Clinical trials indicate that metformin can lower glycated hemoglobin (HbA1c) levels by approximately 0.9% to 2.0% . Furthermore, studies have demonstrated weight loss associated with metformin treatment due to reductions in appetite and caloric intake .

Table 1: Clinical Efficacy of Metformin

| Study Type | HbA1c Reduction (%) | Weight Change (kg) | Sample Size |

|---|---|---|---|

| Monotherapy Trials | 0.9 - 2.0 | -2.0 to -3.0 | Varies |

| Combination Therapy | Similar to monotherapy | -1.5 to -2.5 | Varies |

Anticancer Properties

Emerging evidence suggests that metformin may have anticancer effects through several mechanisms:

- Inhibition of mTOR Pathway : Metformin inhibits the mammalian target of rapamycin (mTOR), a key pathway involved in cell growth and proliferation, thereby exerting potential anticancer effects .

- Synergistic Effects with Chemotherapy : Research indicates that metformin can enhance the efficacy of certain chemotherapeutic agents and may be beneficial in treating various cancers, including breast and pancreatic cancers .

Case Studies

- Case Report on Metformin-Associated Lactic Acidosis : A notable case involved a 77-year-old man who developed severe lactic acidosis due to metformin toxicity amid acute kidney failure. This highlights the importance of monitoring renal function in patients on metformin therapy .

- Weight Loss in Diabetic Patients : A study involving participants with type 2 diabetes showed significant increases in blood levels of lac-phe (a metabolite linked to appetite regulation) after starting metformin, correlating with reduced caloric intake and weight loss .

Safety Profile

Metformin is generally well-tolerated; however, it can cause gastrointestinal side effects such as nausea and diarrhea. The risk of lactic acidosis is low but increases with renal impairment or other risk factors .

Eigenschaften

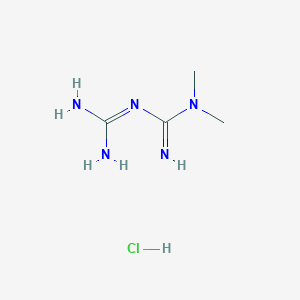

IUPAC Name |

3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETHQSJEHLVLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1674364-49-8 | |

| Record name | Imidodicarbonimidic diamide, N,N-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674364-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9037246 | |

| Record name | Metformin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis., Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/, Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/, People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context. | |

| Record name | METFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1115-70-4 | |

| Record name | Metformin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metformin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metformin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metformin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metformin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metformin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METFORMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/786Z46389E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.